2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt is a complex organic compound characterized by its naphthalene core structure with multiple functional groups, including sulfonic acid, acetylamino, hydroxyl, and phosphonophenylazo groups. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the naphthalene core. The sulfonic acid groups are introduced through sulfonation reactions, followed by the introduction of the acetylamino group via acetylation. The azo group is then introduced through diazotization and coupling reactions with the appropriate phenyl compounds.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, often involving nucleophilic substitution with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, hydrogen gas, alkaline conditions.
Substitution: Nucleophiles like amines or alcohols, polar solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 4-(acetylamino)-3-[(3-phosphonophenyl)azo]-, disodium salt
2-Naphthalenesulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-phosphonophenyl)azo]-, disodium salt
Uniqueness: This compound is unique due to its specific arrangement of functional groups and its resulting properties, such as its color and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on its structural differences.
Properties
IUPAC Name |
disodium;5-acetamido-4-hydroxy-3-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O11PS2.2Na/c1-9(22)19-14-8-13(34(27,28)29)5-10-6-15(35(30,31)32)17(18(23)16(10)14)21-20-11-3-2-4-12(7-11)33(24,25)26;;/h2-8,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUUEOAHFJYGP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=CC=C3)P(=O)(O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3Na2O11PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071102 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2071102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68110-24-7 | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-(2-(3-phosphonophenyl)diazenyl)-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068110247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(3-phosphonophenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2071102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium hydrogen 5-acetamido-4-hydroxy-3-[(m-phosphonatophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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